molecular formula C8H5ClN2O2 B2451906 5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime CAS No. 27412-06-2

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime

Cat. No. B2451906
CAS RN: 27412-06-2
M. Wt: 196.59
InChI Key: WZEYFHXRDKABGA-UHFFFAOYSA-N
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Description

“5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime” is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring substituted with a chlorine atom and an oxime functional group . Unfortunately, the specific structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.59 and a molecular formula of C8H5ClN2O2 . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antimicrobial and Analgesic Activity

5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime derivatives have been synthesized and tested for antimicrobial and analgesic activities. For instance, certain derivatives synthesized from 5,7-dichloro-2-hydrazino-1,3-benzoxazole exhibited pronounced antimicrobial and analgesic activity, with high receptor affinity in molecular docking studies (Jayanna et al., 2013).

Synthesis of Heterocycles

This chemical is also used in the synthesis of various heterocycles. For example, it has been used as a precursor in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then transformed into various heterocyclic compounds (Vilkauskaitė et al., 2011).

Biological Activities of Novel Derivatives

Several novel derivatives of 5,7-dichloro-1,3-benzoxazole, which share similarities with this compound, have shown promising antibacterial and antioxidant activities. Some compounds displayed potent antibacterial activity, and others acted as antioxidants (Jayanna et al., 2013).

Applications in Organic Synthesis

The compound and its derivatives have applications in organic synthesis, such as in the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted reactions (Li et al., 2015). Additionally, its derivatives have been utilized in the synthesis of other complex heterocyclic structures, providing valuable compounds for further biological and pharmacological studies.

Mechanism of Action

The mechanism of action of “5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime” is not specified in the search results .

Future Directions

The future directions for the research and application of “5-Chloro-1,3-benzoxazole-2-carbaldehyde oxime” are not specified in the search results .

properties

IUPAC Name

(NE)-N-[(5-chloro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(3-5)11-8(13-7)4-10-12/h1-4,12H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYFHXRDKABGA-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(O2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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